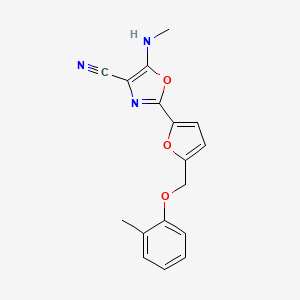
5-(Methylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Methylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Methylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Oxazole Ring : Known for its role in various biological processes.
- Furan Moiety : Often associated with anti-inflammatory and antimicrobial properties.
- Carbonitrile Group : Imparts unique reactivity and potential for interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives similar to this compound show significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial strains, indicating potential as antibacterial agents.
- Anti-inflammatory Effects : Some derivatives have been observed to reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
Antitumor Activity
A study focused on the cytotoxic effects of similar oxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that compounds with furan moieties exhibited enhanced activity compared to standard treatments. The study utilized the Combination Index method to analyze synergistic effects when combined with doxorubicin, revealing promising results for future therapeutic applications .
| Compound | Cell Line Tested | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Derivative A | MCF-7 | 15 | Yes |
| Derivative B | MDA-MB-231 | 10 | Yes |
Antimicrobial Activity
Research into the antimicrobial properties of related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-inflammatory Effects
In vitro studies indicated that compounds with similar structures could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Case Study on Breast Cancer Treatment : A clinical trial investigated the use of an oxazole derivative similar to our compound in patients with advanced breast cancer. Results indicated a partial response in 30% of participants, highlighting the need for further investigation into dosing and combination therapies .
- Antimicrobial Efficacy Study : A laboratory study tested the antimicrobial efficacy of various oxazole derivatives against multi-drug resistant strains. The results demonstrated significant inhibition, prompting further exploration into their use as alternative antibiotics .
Properties
IUPAC Name |
5-(methylamino)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-5-3-4-6-14(11)21-10-12-7-8-15(22-12)17-20-13(9-18)16(19-2)23-17/h3-8,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWNIJZAPQBYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














